molecular formula C24H23ClN4O4 B10833968 (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanone

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanone

Cat. No.: B10833968
M. Wt: 466.9 g/mol
InChI Key: OVCNWJXOBLGBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PMID25522065-Compound-11: is a synthetic organic compound known for its potential therapeutic applications, particularly as a peptidyl-diphenyl phosphonate inhibitor. This compound has been designed to enhance inhibitory efficacy against specific targets, making it a valuable candidate for research in infectious and inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of PMID25522065-Compound-11 involves a multi-step synthetic processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations .

Industrial Production Methods: For industrial-scale production, the synthesis of PMID25522065-Compound-11 is optimized to maximize yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The process is carefully monitored to maintain consistent quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: PMID25522065-Compound-11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Halogens, nucleophiles, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of PMID25522065-Compound-11 involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved in this process include the modulation of signaling cascades and the alteration of cellular functions .

Properties

Molecular Formula

C24H23ClN4O4

Molecular Weight

466.9 g/mol

IUPAC Name

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy]azetidin-1-yl]methanone

InChI

InChI=1S/C24H23ClN4O4/c25-18-5-3-17(4-6-18)21-26-27-22(33-21)23(30)29-10-20(11-29)32-19-7-1-16(2-8-19)9-28-12-24(13-28)14-31-15-24/h1-8,20H,9-15H2

InChI Key

OVCNWJXOBLGBEA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=NN=C(O2)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)CN5CC6(C5)COC6

Origin of Product

United States

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